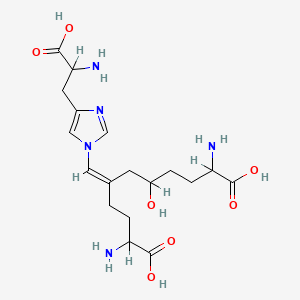
Hydroxyaldol-histidine
Descripción general
Descripción
Hydroxyaldol-histidine is a crosslink that appears to arise by condensation of one residue each of allysine, hydroxyallysine, and histidine . It was found in a peptide from a tryptic digest of insoluble calf skin collagen . Histidine, an essential amino acid, is used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of Hydroxyaldol-histidine involves the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine and hydroxyallysine . These aldehydes combine specifically with other allysine or hydroxyallysine residues and/or the side chains of lysine, hydroxylysine or histidine to produce characteristic crosslinks .Molecular Structure Analysis
Hydroxyaldol-histidine contains a total of 59 bonds; 30 non-H bonds, 9 multiple bonds, 14 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 carboxylic acids (aliphatic), 3 primary amines (aliphatic), and 4 hydroxyl groups .Chemical Reactions Analysis
Hydroxyaldol-histidine has been isolated from bovine skin but the reactions in its formation, including in-situ reduction, remain to be elucidated . It appears to arise by condensation of one residue each of allysine, hydroxyallysine, and histidine .Aplicaciones Científicas De Investigación
Collagen Crosslinking
Hydroxyaldol-histidine, a trifunctional crosslink, was isolated from cow skin collagen. This non-borohydride reducible compound is important in the structure and function of collagen, a key protein in connective tissues. Its identification aids in understanding the biochemical properties of collagen and its role in various biological processes (Housley et al., 1975).
Structural Protein Crosslinking
A related compound, aldol-histidine, was found in borohydride reduced cow skin insoluble collagen. Characterized by spectroscopy and mass spectrometry, it suggests the presence of a histidine-containing crosslink in structural proteins, which has implications for tissue mechanics and integrity (Fairweather et al., 1972).
Neuroprotection in Stroke Models
Histidine analogues, related to hydroxyaldol-histidine, demonstrate neuroprotective actions in models of ischemic stroke. They can reduce brain damage and improve functional outcomes, suggesting therapeutic potential for conditions like stroke and neurodegenerative diseases (Tang et al., 2007).
Asymmetric Catalysis
Histidine catalyzes asymmetric cross-aldol reactions of enolizable aldehydes. This process is essential for the synthesis of compounds with specific configurations and has applications in organic chemistry and drug synthesis (Markert et al., 2009).
Antioxidant Characteristics
L-histidine, with properties similar to hydroxyaldol-histidine, exhibits antioxidant characteristics. It scavenges toxic oxygen species and is being developed as a pharmaceutical agent for conditions like inflammatory diseases and cardiac ischemia-reperfusion injury (Wade & Tucker, 1998).
Direcciones Futuras
While specific future directions for Hydroxyaldol-histidine are not available, there is a general interest in advancing covalent drug discovery beyond cysteine labeling, and histidine targeting is believed to play an important future role . Clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available in the future .
Propiedades
IUPAC Name |
(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHQRPBUWYFHI-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyaldol-histidine | |
CAS RN |
57944-40-8 | |
| Record name | Hydroxyaldol-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)
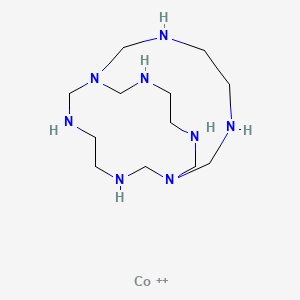
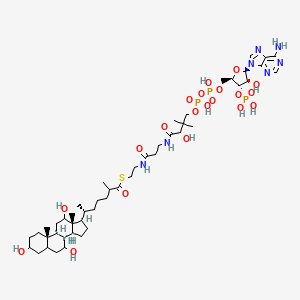
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
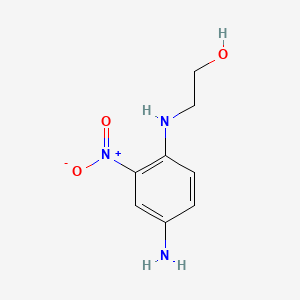
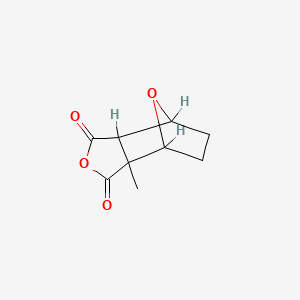
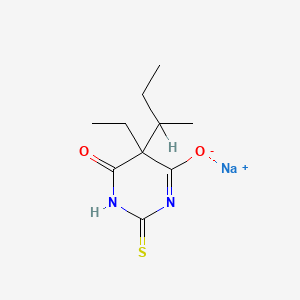
![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)


![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)